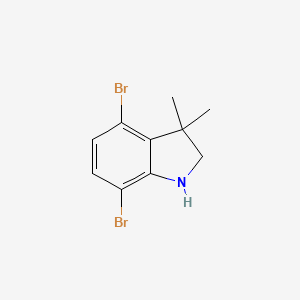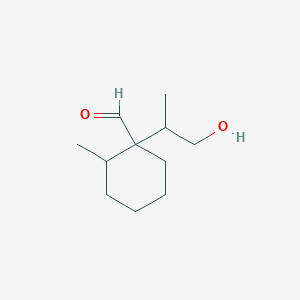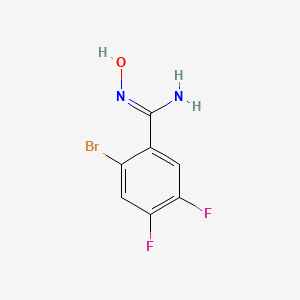
2-Bromo-4,5-difluoro-N'-hydroxybenzene-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4,5-difluoro-N’-hydroxybenzene-1-carboximidamide is a chemical compound with the molecular formula C7H5BrF2N2O and a molecular weight of 251.03 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes bromine, fluorine, and hydroxyl groups attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5-difluoro-N’-hydroxybenzene-1-carboximidamide typically involves multiple steps, starting from commercially available precursors. . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5-difluoro-N’-hydroxybenzene-1-carboximidamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the bromine or fluorine atoms .
Scientific Research Applications
2-Bromo-4,5-difluoro-N’-hydroxybenzene-1-carboximidamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4,5-difluoro-N’-hydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies are required to fully elucidate these mechanisms and identify the precise molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-difluorobenzonitrile: Similar in structure but lacks the hydroxy and carboximidamide groups.
2-Bromo-4,5-difluorobenzoyl chloride: Contains a benzoyl chloride group instead of the hydroxy and carboximidamide groups.
Uniqueness
2-Bromo-4,5-difluoro-N’-hydroxybenzene-1-carboximidamide is unique due to the presence of both hydroxy and carboximidamide groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .
Properties
Molecular Formula |
C7H5BrF2N2O |
|---|---|
Molecular Weight |
251.03 g/mol |
IUPAC Name |
2-bromo-4,5-difluoro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H5BrF2N2O/c8-4-2-6(10)5(9)1-3(4)7(11)12-13/h1-2,13H,(H2,11,12) |
InChI Key |
MVGKJXARZMRAEV-UHFFFAOYSA-N |
Isomeric SMILES |
C1=C(C(=CC(=C1F)F)Br)/C(=N/O)/N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Br)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepine](/img/structure/B13301997.png)
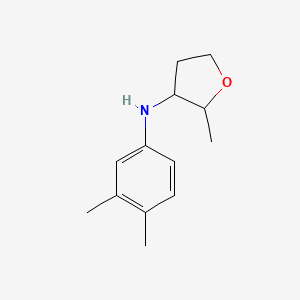
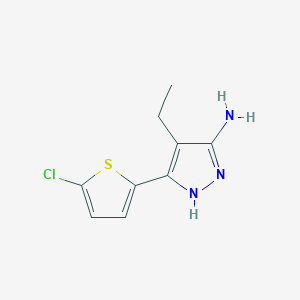

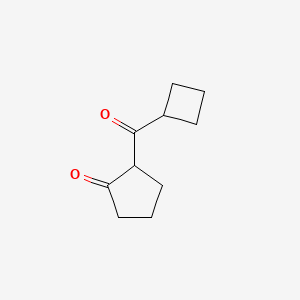
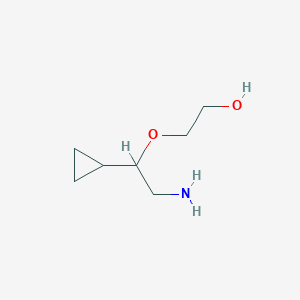
![1-Ethyl-1,8-diazaspiro[4.5]decane](/img/structure/B13302024.png)
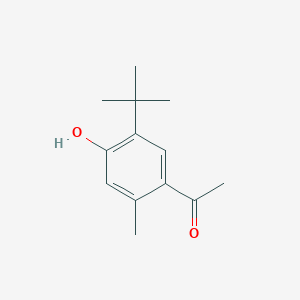
amine](/img/structure/B13302043.png)
![4-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13302048.png)

![1-[(3,3-Dimethylcyclohexyl)amino]-2-methylpropan-2-ol](/img/structure/B13302054.png)
